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molecular formula C9H20O2 B052112 2-Butyl-2-ethyl-1,3-propanediol CAS No. 115-84-4

2-Butyl-2-ethyl-1,3-propanediol

Cat. No. B052112
M. Wt: 160.25 g/mol
InChI Key: DSKYSDCYIODJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369281B1

Procedure details

A process for producing 2-butyl-2-ethyl-1,3-propanediol, comprising feeding a hydroxide compound into a reaction mixture containing 2-ethylhexanal and formaldehyde wherein said hydroxide compound is fed into the reaction mixture continuously and incrementally to produce 2-butyl-2-ethyl-1,3-propanediol such that the reaction mixture is maintained in two phases, an organic phase and an aqueous phase throughout the entire production process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[CH2:2]([CH:4]([CH2:7][CH2:8][CH2:9][CH3:10])[CH:5]=[O:6])[CH3:3].[CH2:11]=O>>[CH2:7]([C:4]([CH2:2][CH3:3])([CH2:11][OH:1])[CH2:5][OH:6])[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(CO)(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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